

Spectroscopic Characterization of EN219-Alkyne: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **EN219-alkyne**, a novel terminal alkyne compound. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, along with the methodologies for acquiring this data.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of **EN219-alkyne**. These values are based on the characteristic spectroscopic features of terminal alkynes.

Table 1: 1H NMR Spectroscopic Data

Proton Type	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
Alkynyl-H	2.0 - 3.0[1][2]	Triplet	2 - 3
Propargylic-H	1.6 - 2.6[3]	Quartet	2 - 3

Table 2: 13C NMR Spectroscopic Data



Carbon Type	ype Expected Chemical Shift (δ, ppm)	
C≡CH	65 - 85[4]	
C≡CH	70 - 100[4]	

Table 3: IR Spectroscopic Data

Vibrational Mode	Expected Frequency (cm-1)	Intensity
≡C-H Stretch	3260 - 3330[2]	Strong, Narrow[2]
C≡C Stretch	2100 - 2260[2][5]	Weak to Medium[2]
≡C-H Bend	610 - 700[2]	Strong

Table 4: Mass Spectrometry Data

Ion Type	Expected m/z	Significance
[M]+	Dependent on molecular formula	Molecular Ion
[M-1]+	[M]+ - 1	Loss of a hydrogen radical
[M-CH3]+	[M]+ - 15	Loss of a methyl radical
Propargyl Cation	Varies	Characteristic fragment

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **EN219-alkyne**.

Methodology:

• Sample Preparation: Dissolve approximately 5-10 mg of **EN219-alkyne** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.



- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
- 13C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **EN219-alkyne**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **EN219-alkyne** (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization ESI, or Atmospheric Pressure Chemical Ionization APCI).
- Data Acquisition:
 - \circ Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.



- Acquire mass spectra in positive or negative ion mode over a relevant m/z range (e.g., 50-1000).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]+ or [M-H]-) and characteristic fragment ions. The accurate mass measurement allows for the determination of the elemental composition.

Infrared (IR) Spectroscopy

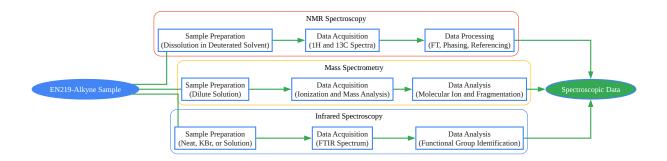
Objective: To identify the functional groups present in **EN219-alkyne**, particularly the alkyne moiety.

Methodology:

- Sample Preparation:
 - Neat Liquid: Place a drop of liquid EN219-alkyne between two KBr or NaCl plates.
 - Solid: Prepare a KBr pellet by grinding a small amount of solid EN219-alkyne with dry KBr powder and pressing the mixture into a thin, transparent disk.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl4, CS2) and place it in a liquid cell.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm-1).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The final spectrum is presented as percent transmittance versus wavenumber (cm-1). Identify the characteristic absorption bands corresponding to the alkyne C-H and C≡C bonds.



Visualizations



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Caption: Workflow for the spectroscopic characterization of **EN219-alkyne**.

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